N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

physicochemical property molecular weight logP

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide (CAS not assigned; ChemDiv ID: Y031-8080; MF: C15H13ClN2O5; MW: 336.73 g/mol) is a synthetic small molecule belonging to the N-aryl-2-nitrobenzamide class, characterized by a 2-nitrobenzoyl moiety linked via an amide bond to a 4-chloro-2,5-dimethoxyaniline scaffold. The 4-chloro-2,5-dimethoxyphenyl substructure is pharmacologically notable as the core aromatic moiety of the 2C-C phenethylamine series and its N-benzylated 25C-NBOMe derivatives, which are established 5-HT2A/2C serotonin receptor ligands.

Molecular Formula C15H13ClN2O5
Molecular Weight 336.72 g/mol
Cat. No. B11023803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide
Molecular FormulaC15H13ClN2O5
Molecular Weight336.72 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC)Cl
InChIInChI=1S/C15H13ClN2O5/c1-22-13-8-11(14(23-2)7-10(13)16)17-15(19)9-5-3-4-6-12(9)18(20)21/h3-8H,1-2H3,(H,17,19)
InChIKeyZYQOUGVTEJCFRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide: Compound Class and Structural Characteristics for Research Sourcing


N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide (CAS not assigned; ChemDiv ID: Y031-8080; MF: C15H13ClN2O5; MW: 336.73 g/mol) is a synthetic small molecule belonging to the N-aryl-2-nitrobenzamide class, characterized by a 2-nitrobenzoyl moiety linked via an amide bond to a 4-chloro-2,5-dimethoxyaniline scaffold . The 4-chloro-2,5-dimethoxyphenyl substructure is pharmacologically notable as the core aromatic moiety of the 2C-C phenethylamine series and its N-benzylated 25C-NBOMe derivatives, which are established 5-HT2A/2C serotonin receptor ligands [1]. This compound is commercially available as a screening compound from ChemDiv (Catalog Y031-8080) with a calculated logP of 3.20 and polar surface area of 70.97 Ų .

Why N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide Cannot Be Replaced by Generic Analogs in Research Applications


Simple substitution with structurally related N-aryl-2-nitrobenzamides is not scientifically defensible due to the combined influence of three critical molecular features: (i) the 4-chloro substituent on the dimethoxyphenyl ring, which distinguishes this compound from its non-chlorinated counterpart (N-(2,5-dimethoxyphenyl)-2-nitrobenzamide) and alters both lipophilicity and steric properties ; (ii) the 2-nitro (ortho-nitro) positioning on the benzamide ring, which differs fundamentally in electronic character and hydrogen-bonding potential from 3-nitro and 4-nitro positional isomers, with implications for both bioreductive activation potential and molecular recognition [1]; and (iii) the specific 2,5-dimethoxy substitution pattern, which, when combined with the 4-chloro group, creates the signature 4-chloro-2,5-dimethoxyphenyl pharmacophore that defines this compound's distinct molecular identity relative to regioisomeric dimethoxy or chloro-dimethoxy variants [2]. These cumulative structural differences translate into measurable divergence in physicochemical parameters and, by class-level inference, may alter target engagement and assay outcomes, precluding generic substitution without rigorous experimental validation.

Quantitative Differentiation Evidence for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide


Molecular Weight and Physicochemical Differentiation from Non-Chlorinated Analog

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide (MW = 336.73 g/mol; logP = 3.20; polar surface area = 70.97 Ų) is differentiated from its non-chlorinated analog N-(2,5-dimethoxyphenyl)-2-nitrobenzamide (MW = 302.28 g/mol) by the presence of the 4-chloro substituent on the dimethoxyphenyl ring . This substitution confers a molecular weight increase of 34.45 Da (approximately 11.4% greater mass) and, based on computational predictions from the vendor, a calculated logP of 3.20, reflecting moderate lipophilicity suitable for cell permeability screening . The hydrogen bond donor count of 1 and acceptor count of 8 remain identical between the two compounds, indicating that the chloro substitution modulates lipophilicity and steric bulk without altering hydrogen-bonding capacity .

physicochemical property molecular weight logP

Positional Isomer Differentiation: 2-Nitro vs 3-Nitro Benzamide Substitution Pattern

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide (ortho-nitro isomer) is structurally distinct from its 3-nitro (meta-nitro) positional isomer, N-(4-chloro-2,5-dimethoxyphenyl)-3-nitrobenzamide (CAS 333396-23-9) [1]. Both compounds share the identical molecular formula (C15H13ClN2O5) and molecular weight (336.73 g/mol), but differ in the attachment position of the nitro group on the benzamide ring. The ortho-nitro configuration in the target compound positions the electron-withdrawing nitro group adjacent to the amide carbonyl, creating a distinct intramolecular electronic environment and hydrogen-bonding potential compared to the meta-nitro arrangement . The two compounds are listed separately in chemical catalogs with distinct catalog numbers, confirming they are treated as chemically distinct entities for procurement purposes [1].

regioisomer nitrobenzamide electronic effect

Regioisomeric Differentiation: 4-Chloro-2,5-dimethoxy vs 5-Chloro-2,4-dimethoxy Phenyl Substitution

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is distinguished from its chloro-positional isomer N-(5-chloro-2,4-dimethoxyphenyl)-2-nitrobenzamide (CAS 853319-91-2) by the arrangement of chloro and methoxy substituents on the phenyl ring . Both compounds share the same molecular formula (C15H13ClN2O5) and molecular weight (336.72 g/mol) and are commercially available at ≥95% purity from research chemical suppliers . However, the target compound contains the 4-chloro-2,5-dimethoxy substitution pattern—the exact aromatic core present in the 2C-C and 25C-NBOMe pharmacophore series that is recognized by 5-HT2 serotonin receptors [1]—whereas the comparator contains a 5-chloro-2,4-dimethoxy arrangement with the chloro group positioned para to the amide linkage rather than ortho as in the target compound.

regioisomer chloro-dimethoxy pharmacophore

Solubility and LogS Prediction for Aqueous Assay Compatibility Assessment

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide exhibits a predicted logS (log of aqueous solubility) of -3.7875 and a predicted logD of 0.335, as reported in the vendor's computational physicochemical profile . These values indicate the compound is predicted to have moderate-to-low aqueous solubility (approximately 1.5-2.0 × 10⁻⁴ mol/L based on the logS value) and a modest preference for the non-ionized form under physiological pH conditions. The calculated polar surface area of 70.97 Ų, combined with the hydrogen bond donor count of 1 and acceptor count of 8, provides a quantitative framework for predicting membrane permeability and oral bioavailability potential according to Lipinski's Rule of Five parameters .

solubility logS assay compatibility

Recommended Research Application Scenarios for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide Based on Structural Differentiation Evidence


Pharmacophore-Based Screening of 4-Chloro-2,5-Dimethoxyphenyl-Containing Chemical Space

This compound is specifically suitable for researchers investigating structure-activity relationships (SAR) of the 4-chloro-2,5-dimethoxyphenyl pharmacophore in non-phenethylamine scaffolds. The 4-chloro-2,5-dimethoxy substitution pattern is the defining aromatic core of the 2C-C and 25C-NBOMe series, which exhibit nanomolar affinity for 5-HT2A serotonin receptors [1]. N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide represents this pharmacophore in a benzamide rather than phenethylamine framework, enabling exploration of whether the 4-chloro-2,5-dimethoxyphenyl moiety retains receptor recognition capacity when presented on a distinct chemical backbone. Procurement of this specific compound is essential for such SAR studies; substitution with the non-chlorinated analog (MW 302.28) or regioisomeric chloro-dimethoxy variants would eliminate the exact pharmacophore being interrogated .

Ortho-Nitrobenzamide Bioreductive Probe Development

The ortho-nitro (2-nitro) substitution on the benzamide ring distinguishes this compound from its 3-nitro and 4-nitro isomers and positions it as a candidate for bioreductive activation studies. 2-Nitrobenzamide derivatives have been investigated as substrates for nitroreductase enzymes in antibody-directed enzyme prodrug therapy (ADEPT) and related bioreductive prodrug strategies, where the ortho-nitro group undergoes selective enzymatic reduction to generate reactive intermediates [1]. The specific ortho-nitro geometry of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide, as verified by its SMILES string , makes it appropriate for studies examining the electronic requirements for nitroreductase substrate recognition or for developing novel bioreductively activated probes where the 4-chloro-2,5-dimethoxyphenyl moiety provides a distinct chromophoric or affinity handle.

Ligand-Based Virtual Screening and Molecular Docking Campaigns

The commercial availability of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide with complete vendor-validated physicochemical parameters (MW 336.73, logP 3.20, logS -3.79, PSA 70.97 Ų, HBD 1, HBA 8) enables its use as a query compound in ligand-based virtual screening or as a validation compound in molecular docking studies [1]. The compound's structural uniqueness—specifically the combination of ortho-nitrobenzamide with 4-chloro-2,5-dimethoxyaniline—provides a distinct molecular fingerprint for similarity searching and pharmacophore modeling. The 4-chloro substituent increases molecular weight by 34.45 Da relative to the non-chlorinated analog, a difference that may influence docking scores and binding pose predictions, making the specific compound a necessary control in computational SAR validation .

Analytical Method Development for Chlorinated Nitrobenzamide Detection

The compound's distinct chromatographic and spectroscopic profile makes it suitable as a reference standard for developing analytical methods targeting chlorinated nitrobenzamide derivatives. Its molecular characteristics—including the specific InChIKey (ZYQOUGVTEJCFRD-UHFFFAOYSA-N) and canonical SMILES—provide unambiguous identifiers for mass spectrometric and chromatographic method validation [1]. The presence of both chlorine (characteristic isotopic pattern) and nitro functional groups yields diagnostic features in both LC-MS and GC-MS analyses. Procurement of the authentic compound ensures accurate retention time and spectral library development, as structurally similar compounds such as N-(2,5-dimethoxyphenyl)-2-nitrobenzamide (MW 302.28) or the 3-nitro positional isomer (CAS 333396-23-9) would produce distinct analytical signatures that could lead to misidentification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.